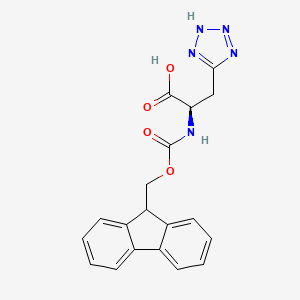

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

CAS No.: 1464137-20-9

Cat. No.: VC2951525

Molecular Formula: C19H17N5O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1464137-20-9 |

|---|---|

| Molecular Formula | C19H17N5O4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1 |

| Standard InChI Key | MZBYOFZABYTSQS-MRXNPFEDSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NNN=N4)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O |

Introduction

Physical and Chemical Properties

Molecular Characteristics

Table 2.1: Key Molecular Properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C19H17N5O4 |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1464137-20-9 |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid |

| InChI Key | MZBYOFZABYTSQS-MRXNPFEDSA-N |

The compound's structure combines both hydrophobic elements (the fluorene ring system of the Fmoc group) and hydrophilic portions (the carboxylic acid and tetrazole ring), giving it amphiphilic properties that influence its solubility and interaction with biological systems.

Physical Properties

As a complex organic molecule with aromatic rings and polar functional groups, (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by both the Fmoc protecting group and the tetrazole ring:

Table 2.2: Physical Properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

| Property | Characteristic |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | White to off-white |

| Solubility | Limited in water; soluble in organic solvents like DMF, DMSO |

| Melting Point | Likely >150°C (typical for similar compounds) |

| UV Absorption | Strong absorption due to the fluorene ring system |

The compound's solubility profile is particularly important for its applications in peptide synthesis, where it must dissolve in the solvents commonly used in solid-phase synthesis protocols.

Chemical Reactivity

The chemical reactivity of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is determined by its functional groups:

-

Carboxylic acid group: Can undergo esterification, amide formation, and deprotonation. This functionality is crucial for peptide bond formation during peptide synthesis.

-

Fmoc-protected amino group: The Fmoc protection is base-labile and can be selectively removed using bases like piperidine in DMF (typically 20% solution). This property is essential for its use in solid-phase peptide synthesis, where sequential deprotection and coupling steps are required.

-

Tetrazole ring: Functions as a weak acid with a pKa similar to carboxylic acids (approximately 4.5-5.0). The tetrazole can participate in various interactions, including hydrogen bonding, metal coordination, and tautomerization.

The combination of these reactive sites allows (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid to participate in a wide range of chemical transformations, making it a versatile building block for peptide and medicinal chemistry applications.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically involves multiple steps starting from appropriately protected amino acid precursors. A common synthetic route might include:

-

Starting with an (R)-configured amino acid with a suitable side chain (e.g., protected asparagine or glutamine)

-

Protection of the alpha-amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Modification of the side chain to introduce a nitrile group

-

Cyclization with an azide source (such as sodium azide) to form the tetrazole ring via [3+2] cycloaddition

-

Final deprotection steps and purification to yield the target compound

The stereochemistry at the alpha carbon is typically maintained throughout the synthesis by starting with the appropriate enantiomer and using reaction conditions that prevent racemization.

Optimization Considerations

The successful synthesis of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid requires careful optimization of several parameters:

Table 3.1: Synthesis Optimization Parameters

| Parameter | Considerations |

|---|---|

| Stereochemical control | Prevention of racemization during Fmoc protection and subsequent steps |

| Tetrazole formation | Temperature and solvent effects on cycloaddition efficiency |

| Purification | Chromatographic techniques for separating closely related impurities |

| Scale-up | Process modifications needed for larger-scale production |

| Environmental impact | Green chemistry considerations for sustainable synthesis |

The tetrazole formation step often presents the greatest synthetic challenge, requiring careful control of reaction conditions to ensure high yield and purity.

Industrial Production Considerations

For larger-scale production of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid, additional factors must be considered:

-

Cost-effective sourcing of starting materials and reagents

-

Process safety assessments, particularly for the azide-based tetrazole formation step

-

Quality control measures to ensure consistent stereochemical purity

-

Regulatory compliance for compounds intended for pharmaceutical applications

Industrial production would likely employ continuous flow chemistry for the tetrazole formation step to minimize the handling of potentially hazardous azide reagents and improve process control.

Applications in Scientific Research

Drug Development Applications

In drug development, (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid and peptides containing this residue offer several advantages:

Table 4.1: Drug Development Applications

| Application | Advantage |

|---|---|

| Metabolic stability | Tetrazole rings are more resistant to enzymatic degradation than carboxylic acids |

| Bioavailability | Improved membrane permeability compared to compounds with free carboxylic acids |

| Target binding | Enhanced hydrogen bonding capabilities can improve affinity for biological targets |

| Pharmacokinetics | Modified peptides may show extended half-lives in circulation |

The tetrazole moiety functions as a bioisostere for carboxylic acid groups, preserving similar acidity and hydrogen bonding capabilities while offering distinct advantages in drug-like properties.

Biochemical Research

Beyond synthetic applications, (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid can contribute to various areas of biochemical research:

-

Development of chemical probes for studying protein-ligand interactions

-

Investigation of enzyme mechanisms through design of transition-state analogs

-

Study of peptide conformations and their relationship to biological activity

-

Creation of modified proteins with novel properties through incorporation of non-natural amino acids

Researchers can use this compound to explore the fundamental aspects of protein structure and function by introducing controlled modifications at specific positions.

Biological Properties and Activity

Mechanism of Action

The biological activity of compounds containing (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is primarily derived from the tetrazole ring's ability to function as a carboxylic acid bioisostere. This property makes it valuable for creating peptide analogs and enzyme inhibitors with specific mechanisms of action:

-

Enzyme inhibition: Tetrazole-containing peptides can bind to enzyme active sites, particularly those that normally recognize carboxylic acid-containing substrates.

-

Receptor interactions: The tetrazole ring can participate in hydrogen bonding networks similar to carboxylic acids but with different electronic distributions.

-

Metal coordination: Tetrazoles can coordinate with metal ions in metalloenzymes, potentially disrupting catalytic activity.

For biological applications, the Fmoc protecting group would typically be removed, exposing the free amino group for participation in peptide bonds or other interactions.

Structure-Activity Relationships

Understanding the relationship between the structure of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid and its biological activity is essential for rational design of peptide-based drugs and enzyme inhibitors:

Table 5.1: Structure-Activity Relationships

The specific configuration at the alpha carbon (R vs. S) can dramatically affect biological activity, as most natural systems have evolved to recognize L-amino acids (S-configuration).

Comparison with Similar Compounds

To better understand the unique properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid, it is valuable to compare it with related compounds:

Table 5.2: Comparison with Related Compounds

| Compound | Key Differences | Implications for Research |

|---|---|---|

| Natural L-amino acids | Lack tetrazole ring; S-configuration | Standard building blocks with well-characterized properties |

| D-amino acids | R-configuration but lack tetrazole | Increased resistance to proteolysis; altered binding properties |

| Tetrazole carboxylic acids | Contain tetrazole but not amino functionality | Useful as carboxylic acid bioisosteres but not for peptide incorporation |

| 5-amino-1H-tetrazole | Simpler structure; lacks amino acid backbone | Building block for other tetrazole derivatives; not useful for peptide synthesis |

This comparison highlights the unique combination of features that make (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid valuable for specific research applications .

Current Research Trends

Recent Research Findings

Research involving tetrazole-containing amino acids like (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid has expanded significantly in recent years. Current research trends focus on several key areas:

-

Development of novel peptide-based enzyme inhibitors with enhanced metabolic stability

-

Creation of peptide analogs with improved pharmacokinetic properties

-

Exploration of tetrazole-containing compounds as bioisosteres in medicinal chemistry

-

Investigation of conformational effects of tetrazole incorporation on peptide structure

Research indicates that tetrazole-containing compounds can exhibit improved binding affinities to biological targets, making them valuable candidates in drug discovery efforts. The specific R-configuration of this compound allows for precise spatial orientation when incorporated into larger structures.

Emerging Applications

Several emerging applications for (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid show promise for future development:

Table 6.1: Emerging Applications

| Application Area | Potential Impact |

|---|---|

| Peptide therapeutics | Development of metabolically stable peptide drugs |

| Enzyme inhibition | Design of selective inhibitors for disease-relevant enzymes |

| Protein engineering | Creation of proteins with novel properties through non-natural amino acid incorporation |

| Bioconjugation | Development of new methods for attaching molecules to biological structures |

| Materials science | Design of peptide-based materials with unique properties |

These applications leverage the unique structural and chemical properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid to address challenges in various scientific fields.

Future Research Directions

Future research involving (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid will likely explore several promising directions:

-

Development of improved synthetic routes with higher yields and stereoselectivity

-

Exploration of novel applications in targeted drug delivery systems

-

Investigation of structure-activity relationships in various biological contexts

-

Creation of peptide libraries containing this non-natural amino acid to discover novel bioactive compounds

-

Application in the development of peptide-based catalysts for chemical transformations

The continued interest in tetrazole-containing compounds for pharmaceutical applications suggests that (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid will remain an important research tool in coming years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume